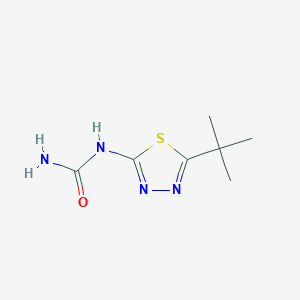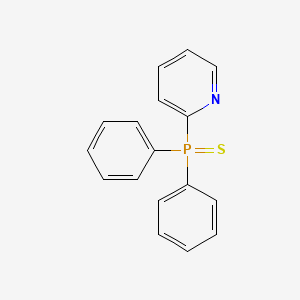
Pyridine, 2-(diphenylphosphinothioyl)-
Overview
Description
Pyridine, 2-(diphenylphosphinothioyl)- is a compound that belongs to the class of organophosphorus compounds It features a pyridine ring substituted at the 2-position with a diphenylphosphinothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(diphenylphosphinothioyl)- typically involves the reaction of pyridine with diphenylphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Pyridine, 2-(diphenylphosphinothioyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(diphenylphosphinothioyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-(diphenylphosphinothioyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of Pyridine, 2-(diphenylphosphinothioyl)- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinothioyl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic nitrogen heterocycle with a wide range of applications.
Diphenylphosphine: A phosphorus-containing compound used in organic synthesis.
Phosphinothioyl Compounds: Compounds containing the phosphinothioyl group, known for their reactivity and versatility.
Uniqueness
Pyridine, 2-(diphenylphosphinothioyl)- is unique due to the combination of the pyridine ring and the diphenylphosphinothioyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
diphenyl-pyridin-2-yl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NPS/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYLMSARNAKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391172 | |
| Record name | Pyridine, 2-(diphenylphosphinothioyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165612-55-5 | |
| Record name | Pyridine, 2-(diphenylphosphinothioyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


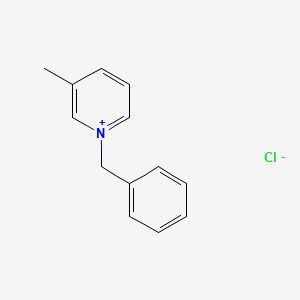
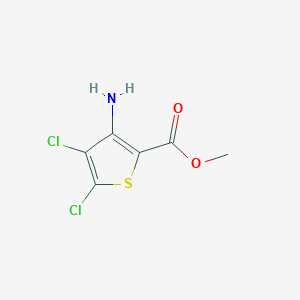
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B1652880.png)
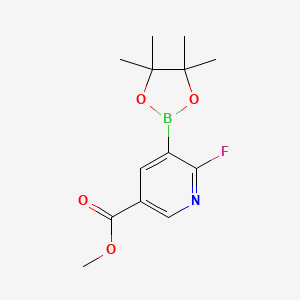
![2-[2-Aminoethoxy(hydroxy)phosphoryl]oxyacetic acid](/img/structure/B1652883.png)
![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
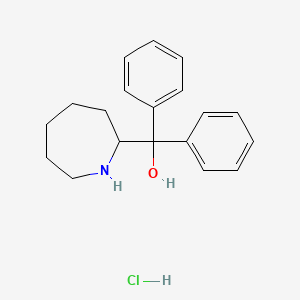
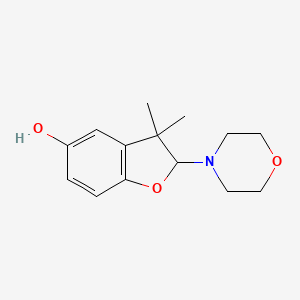
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
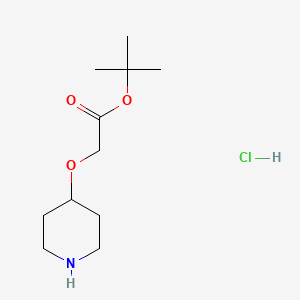


![2,2,2-trifluoroethyl N-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B1652897.png)
